3-Iodo-5-methoxy-4-propoxybenzaldehyde
Overview
Description
3-Iodo-5-methoxy-4-propoxybenzaldehyde: is an organic compound with the molecular formula C11H13IO3. It is a derivative of benzaldehyde, characterized by the presence of iodine, methoxy, and propoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxy-4-propoxybenzaldehyde typically involves the iodination of a suitable precursor, followed by the introduction of methoxy and propoxy groups. One common method includes:
Iodination: Starting with a benzaldehyde derivative, iodine is introduced using an iodinating agent such as iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent.
Methoxylation and Propoxylation: The methoxy and propoxy groups are introduced through nucleophilic substitution reactions using methanol and propanol, respectively, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Iodo-5-methoxy-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Iodo-5-methoxy-4-propoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group and the iodine atom. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 3-Iodo-4-methoxybenzaldehyde
- 3-Iodo-5-methoxybenzaldehyde
- 3-Iodo-4-propoxybenzaldehyde
Comparison: 3-Iodo-5-methoxy-4-propoxybenzaldehyde is unique due to the presence of both methoxy and propoxy groups on the benzene ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-propoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFHRYWKLRKARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406381 | |
Record name | 3-iodo-5-methoxy-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106331-89-9 | |
Record name | 3-iodo-5-methoxy-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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